
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide, also known as CTB, is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. CTB is a member of the benzamide family and is synthesized through a multistep process.
Scientific Research Applications
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has also been investigated for its ability to cross the blood-brain barrier, making it a potential drug candidate for neurological disorders. Additionally, N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been used as a fluorescent probe for imaging studies.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide is not fully understood, but it is believed to act on multiple targets in the cell. N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been shown to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. It has also been shown to modulate the immune system, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains. N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been shown to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide is a valuable compound for scientific research due to its unique chemical structure and potential applications. Its synthesis has been optimized to produce high yields and purity, making it a reliable compound for laboratory experiments. However, N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide is relatively expensive compared to other compounds, which may limit its use in certain research applications.
Future Directions
There are many potential future directions for N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide research. One area of interest is its potential as a drug candidate for neurological disorders. N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been shown to cross the blood-brain barrier, making it a promising candidate for drug development. Additionally, N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide's fluorescent properties make it a valuable tool for imaging studies. Further research is needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide involves a multistep process that starts with the reaction of 1-cyanocyclobutane with 3,4,5-trifluoroaniline to form N-(1-cyanocyclobutyl)-3,4,5-trifluoroaniline. This intermediate is then reacted with methyl chloroformate to form the final product, N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide. The synthesis of N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-18(13(7-17)3-2-4-13)12(19)8-5-9(14)11(16)10(15)6-8/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUPFILUJRWGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C(=C1)F)F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide](/img/structure/B2703335.png)
![N-(2,6-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2703336.png)
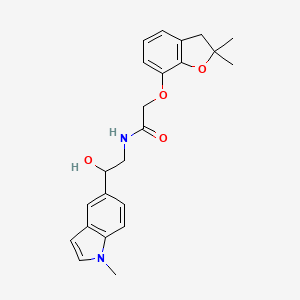
![1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone](/img/structure/B2703338.png)
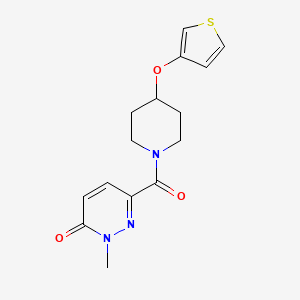
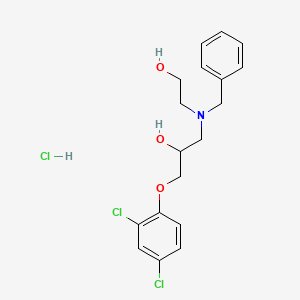
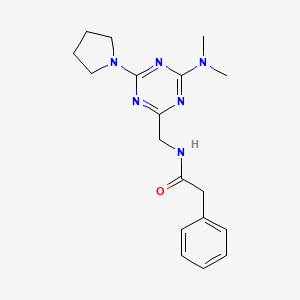

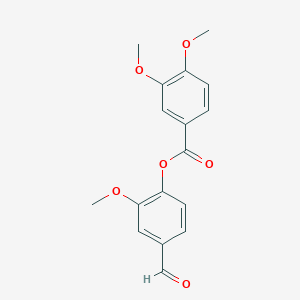
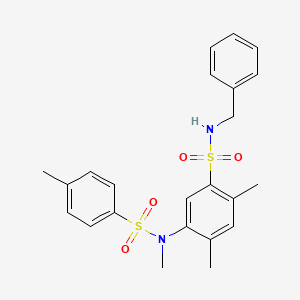
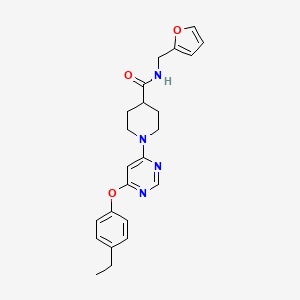
![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2703352.png)
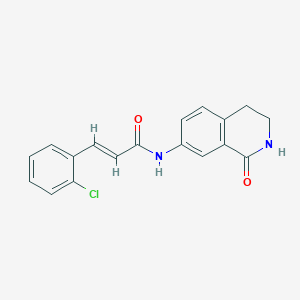
![4-[(Benzylamino)methyl]thian-4-ol](/img/structure/B2703356.png)